1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring and a pyrido[1,2-a]pyrimidine core, makes it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C23H27N5O4S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27N5O4S2/c1-2-32-13-5-10-28-22(31)17(34-23(28)33)14-16-20(26-11-7-15(8-12-26)19(24)29)25-18-6-3-4-9-27(18)21(16)30/h3-4,6,9,14-15H,2,5,7-8,10-13H2,1H3,(H2,24,29)/b17-14- |
InChI Key |
GLDPKHXRMKAFLL-VKAVYKQESA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step reactions. The key steps include the formation of the thiazolidinone ring and the pyrido[1,2-a]pyrimidine core. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Scientific Research Applications
1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrido[1,2-a]pyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1,3,4-oxadiazole-substituted pyrido[1,2-a]pyrimidines
- 1,3,4-thiadiazole-substituted pyrido[1,2-a]pyrimidines
Uniqueness: 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the thiazolidinone ring and the ethoxypropyl side chain distinguishes it from other similar compounds, potentially leading to different biological activities and therapeutic applications.
Biological Activity
The compound 1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic molecule characterized by a complex structure that integrates thiazolidinone and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 462.6 g/mol . The structural complexity arises from the presence of multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4S2 |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | GBBBZRUCCCYFII-VBKFSLOCSA-N |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. Preliminary docking studies suggest that it may bind effectively to certain enzymes, inhibiting their activity via hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .
Potential Targets
Research indicates that derivatives of thiazolidinones can act on various biological pathways:
- Inhibition of Type III Secretion System (T3SS) : Similar compounds have shown potential in disrupting protein-protein interactions within bacterial secretion systems, particularly in Salmonella enterica .
- Antimicrobial Activity : Compounds with a thiazolidinone core have been explored for their ability to inhibit bacterial growth and biofilm formation .
- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition is another proposed mechanism .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit bacterial growth at micromolar concentrations. For example, modifications to the thiazolidinone core have resulted in enhanced solubility and activity against pathogenic strains .
Case Studies
- Thiazolidinone Derivatives : A study on thiazolidinone derivatives indicated that modifications at specific positions could significantly enhance their inhibitory potency against bacterial T3SS .
- Anticancer Potential : Research has shown that similar structures may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
